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Abstract
Disulergine (developmental code name CH 29-717) is a synthetic ergoline derivative

belonging to the 8-alpha-amino-ergoline class of compounds. Though never commercially

marketed, early research established its primary pharmacological action as a potent dopamine

receptor agonist with significant effects on the central nervous system (CNS), most notably the

inhibition of prolactin secretion. This technical guide provides a comprehensive overview of the

available preclinical data on Disulergine, focusing on its mechanism of action, receptor binding

profile, and functional effects. Due to the age of the primary research and the compound's

discontinuation, this paper synthesizes the limited available quantitative data and extrapolates

probable experimental methodologies based on standard practices of the time.

Introduction
Disulergine, an 8-alpha-amino-ergoline, was identified in the late 1970s as a potent inhibitor of

prolactin release.[1] It is structurally related to other dopamine agonists such as bromocriptine

and lisuride and is a metabolite of mesulergine.[2] The primary interest in Disulergine and

similar compounds stemmed from their potential therapeutic applications in conditions

associated with hyperprolactinemia and other disorders involving dopaminergic dysfunction,

such as Parkinson's disease.[3][4] This document collates the available pharmacological data

to provide a detailed technical overview of Disulergine's effects on the CNS.
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Mechanism of Action and Signaling Pathways
Disulergine exerts its effects on the central nervous system primarily by acting as a direct

agonist at dopamine D2 receptors.[5] The inhibition of prolactin secretion is a well-established

downstream effect of D2 receptor activation in the anterior pituitary gland.

Dopamine D2 Receptor Signaling Pathway
The predominant mechanism of action for Disulergine is the activation of D2 dopamine

receptors, which are G-protein coupled receptors (GPCRs) linked to the Gi/o signaling

pathway.
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Figure 1: Disulergine's signaling pathway via the D2 receptor.

Quantitative Pharmacological Data
The available quantitative data for Disulergine is limited. The following tables summarize the

known values and provide a comparative context with other ergoline derivatives based on
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qualitative descriptions from the literature.

Table 1: Functional Potency of Disulergine
Assay Species

Tissue/Cell
Line

Parameter Value Reference

Prolactin

Release

Inhibition

Rat

Primary

Pituitary Cell

Culture

IC50 4 x 10-9 M

Table 2: Comparative Receptor Binding Profile of
Disulergine and Other Ergot Alkaloids
Note: This table is based on the rank order of potency for displacing radioligands as reported in

the literature. Specific Ki values for Disulergine are not available.
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Radioligand Receptor Target
Rank Order of
Potency

Reference

[3H]Spiperone
D2-like Dopamine

Receptors

lisuride > ergosine >

bromodihydroergosine

> bromoergosine ~

dihydroergosine ~

ergosinine ~

dihydroergocryptine >

bromoergocryptine >

CH-29 717 >

saccharinoergosinine

= saccharinoergosine

> dihydroergosinine

[3H]Dopamine
D3-like Dopamine

Receptors

lisuride > ergosinine ~

ergosine >

dihydroergosine >

bromodihydroergosine

~ CH-29 717 ~

bromoergocryptine ~

bromoergosine ~

dihydroergocryptine >

saccharinoergosine,

saccharinoergosinine,

dihydroergosinine

Experimental Protocols
Detailed experimental protocols for the studies conducted on Disulergine are not fully

described in the available literature. The following sections outline the probable methodologies

based on standard pharmacological practices for the types of experiments cited.

In Vitro Prolactin Release Assay
This protocol is a likely representation of the methods used to determine the IC50 of

Disulergine for prolactin inhibition.
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Figure 2: Workflow for in vitro prolactin release assay.
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Methodology:

Tissue Preparation: Anterior pituitary glands were likely dissected from male rats and

minced.

Cell Dissociation: The tissue fragments were likely subjected to enzymatic digestion (e.g.,

with trypsin or collagenase) to obtain a single-cell suspension.

Cell Culture: The dispersed pituitary cells were plated in multi-well culture dishes and

maintained in an appropriate culture medium for a period to allow for recovery and

adherence.

Drug Incubation: The culture medium was replaced with fresh medium containing various

concentrations of Disulergine or a vehicle control. The incubation period likely ranged from

3 to 24 hours.

Sample Collection: After incubation, the culture supernatant was collected.

Prolactin Quantification: The concentration of prolactin in the supernatant was quantified

using a specific radioimmunoassay (RIA).

Data Analysis: The percentage inhibition of prolactin release was calculated for each

concentration of Disulergine relative to the vehicle control. An IC50 value was then

determined by fitting the concentration-response data to a sigmoidal curve.

Radioligand Binding Assays
The following represents a probable methodology for determining the receptor binding affinity

of Disulergine.

Methodology:

Membrane Preparation: Brain tissue (e.g., bovine caudate nucleus for dopamine receptors or

rat cortex for serotonin receptors) was homogenized in a cold buffer. The homogenate was

centrifuged to pellet the cell membranes, which were then washed and resuspended in the

assay buffer.
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Binding Reaction: The membrane preparation was incubated with a specific radioligand (e.g.,

[3H]Spiperone for D2-like receptors or [3H]Dopamine for D3-like receptors) and varying

concentrations of Disulergine (the competitor).

Separation of Bound and Free Ligand: The incubation was terminated by rapid filtration

through glass fiber filters, which trap the membranes with the bound radioligand.

Quantification of Radioactivity: The radioactivity retained on the filters was measured using

liquid scintillation counting.

Data Analysis: The specific binding of the radioligand was determined by subtracting the

non-specific binding (measured in the presence of a saturating concentration of a non-

labeled ligand) from the total binding. The concentration of Disulergine that inhibited 50% of

the specific binding of the radioligand (IC50) was calculated. This value could then be

converted to an inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vivo Central Nervous System Effects
The primary documented in vivo CNS effect of Disulergine is the potent inhibition of prolactin

secretion in rats. As a dopamine agonist, it is also expected to influence motor activity and

other dopamine-mediated behaviors. Studies on the related 8-alpha-amino-ergoline, CU 32-

085 (Mesulergine), for which Disulergine is a metabolite, have shown central dopamine

agonist activity in animal models of Parkinson's disease, such as eliciting contralateral rotation

in 6-OHDA-lesioned rats. It is plausible that Disulergine contributes to these in vivo effects

following the administration of Mesulergine.

Pharmacokinetics and Metabolism
Detailed pharmacokinetic and metabolism studies specifically for Disulergine are not readily

available in the public domain. It is known to be a metabolite of Mesulergine (CU 32-085). The

in vivo activity of Mesulergine, despite its low in vitro affinity for dopamine receptors, suggests

that its metabolites, including Disulergine, are pharmacologically active.

Conclusion
Disulergine (CH 29-717) is a potent dopamine D2 receptor agonist, as evidenced by its strong

inhibition of prolactin secretion in vitro. While comprehensive quantitative data on its receptor
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binding profile and pharmacokinetics are scarce due to its early discontinuation, the available

information firmly places it within the class of centrally active ergoline derivatives. Its

relationship as a metabolite of Mesulergine suggests a potential role in the in vivo effects of the

parent compound. Further investigation, should it be undertaken, would require re-synthesis

and a full pharmacological characterization using modern techniques to precisely define its

receptor interaction profile and potential therapeutic utility.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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